Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring substituted with an amino group, a bromo group, a phenyl group, and a carboxylate group .Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research demonstrates the synthesis of new 3-aminopyrroles from acetophenone and glycine derivatives, including the use of related compounds for anticonvulsant activity testing, highlighting potential applications in pharmaceutical development (Unverferth et al., 1998).
Crystal Structure and Computational Study
A study on Methyl-3-aminothiophene-2-carboxylate reveals its crystallization in the monoclinic crystal system and explores its interactions within crystal packing, offering insights into molecular properties critical for organic synthesis and material science applications (Tao et al., 2020).
Antipathogenic Activity
The synthesis and characterization of new thiourea derivatives, including related compounds, have been explored for their antipathogenic activity, particularly against biofilm-forming bacteria, suggesting potential applications in developing novel antimicrobial agents (Limban et al., 2011).
Heterocyclic Disperse Dyes for Polyester Fibres
Research into the synthesis of novel heterocyclic disperse dyes incorporating thiophene moiety indicates its application in textile industry for dyeing polyester fibers, showcasing the compound's relevance in developing new materials with specific coloration properties (Iyun et al., 2015).
N-Arylation and Cross-Coupling Reactions
A practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling highlights its significance in facilitating diverse organic synthesis processes, particularly in constructing complex molecular architectures (Rizwan et al., 2015).
Phase Transfer Catalysis in Synthesis
The application of phase transfer catalysis for the synthesis of 3-amino-4-arylthiophene-2-carboxylates points towards eco-friendly synthetic strategies, emphasizing the importance of sustainable practices in chemical manufacturing (Shah, 2011).
Properties
IUPAC Name |
methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIWXINVKOLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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